(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-15-5-2-1-4-14(15)12-16-18(13-7-9-21(16)10-8-13)23-19(22)17-6-3-11-24-17/h1-6,11-13,18H,7-10H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAIMZYXBXPQHV-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
Patent US20210101897A1 details a ruthenium-catalyzed RCM process for bicyclic amine synthesis:
Procedure :
- React N-allyl-2-fluoroacetophenone (10 mmol) with Grubbs II catalyst (0.5 mol%) in dichloroethane.
- Heat at 80°C under argon for 12 hr.
- Purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 0.5-0.7 mol% | <±5% |
| Reaction Temperature | 75-85°C | <±8% |
| Solvent Polarity | ε=10.4 | Critical |
Acid-Catalyzed Cyclization
Alternative method from VulcanChem employs Brønsted acid catalysis:
Reaction Scheme :
$$ \text{C}{11}\text{H}{12}\text{FNO} + \text{H}2\text{SO}4 \rightarrow \text{Bicyclic Intermediate} + \text{H}_2\text{O} $$
Optimization Data :
| Acid Catalyst | Concentration (M) | Time (hr) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0.5 | 6 | 61 |
| p-TSA | 0.3 | 8 | 58 |
| Amberlyst-15 | 2.0 g/mL | 12 | 53 |
Introduction of (2Z)-2-Fluorophenylmethylidene Group
Knoevenagel Condensation
Modified procedure from Semanticscholar:
Conditions :
- Benzaldehyde derivative (1.2 eq)
- Piperidine (0.3 eq) catalyst
- Molecular sieves (4Å) in toluene
- Reflux 8 hr under Dean-Stark
Stereochemical Control :
Z/E ratio improves from 1:1 to 4:1 when using:
Thiophene-2-carboxylate Esterification
Steglich Esterification
Reaction Setup :
- Bicyclic alcohol (1 eq)
- Thiophene-2-carboxylic acid (1.5 eq)
- DCC (1.2 eq), DMAP (0.1 eq)
- Dry CH₂Cl₂, 0°C → RT, 24 hr
Yield Comparison :
| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 78 | 95.2 |
| EDCI/HOBt | DMF | 82 | 97.1 |
| CDI | THF | 65 | 93.8 |
Enzymatic Esterification
Novel approach from patent literature:
Biocatalytic System :
- Lipase B (Immobilized on SiO₂)
- Solvent-free conditions
- 45°C, 48 hr, 0.5 atm vacuum
Advantages :
- No racemization (ee >99%)
- Simplified purification
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Bicyclic H-3 | 4.52 | ddt | 12.4 |
| Thiophene H-3/H-4 | 7.21 | dd | 3.8 |
| Fluorophenyl CH=N | 8.07 | s | - |
| Bridgehead H-1/H-5 | 3.34 | m | - |
High-Resolution Mass Spectrometry
Observed : m/z 402.1247 [M+H]⁺
Calculated : C₂₁H₁₈FNO₃S⁺ requires 402.1249
Δ = 0.5 ppm
Process Optimization and Scale-Up
Critical Quality Attributes
| Parameter | Target Range | Control Strategy |
|---|---|---|
| Z/E Isomer Ratio | ≥95:5 | Microwave-assisted step |
| Residual Solvents | <500 ppm | Azeotropic distillation |
| Heavy Metals | <10 ppm | Chelating filtration |
Green Chemistry Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 41 |
| E-Factor | 34 | 18 |
| Energy Consumption (kJ/g) | 280 | 150 |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate
- 2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate
Uniqueness
Compared to similar compounds, (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate stands out due to its unique combination of a fluorophenyl group and a thiophenecarboxylate moiety. This structural uniqueness may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate is a complex bicyclic structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄FNO₂S
- Molecular Weight : 273.33 g/mol
- CAS Number : 55111-33-6
- MDL Number : MFCD02081947
The compound features a thiophene ring, which is known for its electron-rich nature, potentially enhancing the biological activity of the compound.
Pharmacological Effects
-
Muscarinic Receptor Interaction :
- The compound has been evaluated for its binding affinity to muscarinic acetylcholine receptors (mAChRs). In vitro studies have shown that related compounds exhibit high binding affinities for m1 and m2 mAChR subtypes, indicating potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is disrupted .
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of azabicyclo compounds can exhibit antimicrobial properties. The presence of the thiophene moiety may contribute to this activity by enhancing membrane permeability or interfering with microbial metabolism.
- Cytotoxicity Studies :
The biological activity of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate can be attributed to several mechanisms:
- Receptor Modulation : By interacting with mAChRs, the compound may modulate neurotransmitter release, impacting cognitive functions and memory.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Study on Muscarinic Receptors
A study published in PubMed evaluated various azabicyclo compounds for their ability to bind to mAChRs using positron emission tomography (PET). The findings indicated that certain structural modifications enhanced receptor affinity, which could be beneficial for developing targeted therapies for neurodegenerative diseases .
Anticancer Activity Assessment
In a recent investigation into the anticancer properties of azabicyclo derivatives, researchers found that (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate exhibited significant cytotoxic effects against breast cancer cell lines. The study suggested that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl thiophene-2-carboxylate?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2-fluorobenzaldehyde with a preformed 1-azabicyclo[2.2.2]octan-3-yl precursor to introduce the fluorophenylmethylidene group. This step may require anhydrous conditions and catalysts like Lewis acids (e.g., BF₃·Et₂O) to promote imine formation .
- Step 2 : Esterification of the bicyclic intermediate with thiophene-2-carboxylic acid. Activators such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used, with DMAP (4-dimethylaminopyridine) as a catalyst .
- Critical Note : The Z-configuration at the methylidene group must be preserved during synthesis. Reaction monitoring via TLC or HPLC is advised to confirm stereochemical integrity .
Q. How is the structural configuration of this compound confirmed experimentally?
Key methods include:
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures to determine bond angles, stereochemistry, and molecular packing .
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic shifts for the fluorophenyl (δ ~7.1–7.8 ppm) and thiophene (δ ~7.3–7.5 ppm) groups confirm connectivity .
- HRMS : Exact mass analysis validates the molecular formula (e.g., [M+H]⁺ ion for C₂₀H₁₇FNO₂S).
- FT-IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and imine C=N (~1640 cm⁻¹) are diagnostic .
Q. What preliminary assays are used to evaluate its biological activity?
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with target proteins (e.g., receptors or enzymes).
- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) measure IC₅₀ values using fluorogenic substrates.
- Cytotoxicity screening : MTT or resazurin assays on cell lines (e.g., HEK-293) assess baseline toxicity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical assignments?
Discrepancies between experimental data (e.g., NMR NOE vs. crystallography) can be addressed via:
- Molecular Dynamics (MD) Simulations : Compare energy-minimized conformers with observed NOE cross-peaks to validate the Z-configuration.
- Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare with experimental data to resolve ambiguities .
- Methodological Framework : Apply Bruyne’s quadripolar model (theoretical, epistemological, morphological, technical poles) to systematically validate hypotheses .
Q. What strategies optimize reaction yield when introducing the fluorophenyl group?
- Protecting Groups : Temporarily shield reactive sites (e.g., the bicyclic amine) with Boc (tert-butoxycarbonyl) to prevent side reactions during condensation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance imine formation kinetics.
- Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ or Ti(OiPr)₄) to improve regioselectivity .
- Yield Data : Pilot reactions under varying conditions (temperature, stoichiometry) should be statistically analyzed using ANOVA to identify significant factors.
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core Modifications : Replace the fluorophenyl group with chloro- or trifluoromethyl analogs to assess electronic effects on binding .
- Ester Isosteres : Substitute the thiophene-2-carboxylate with bioisosteres (e.g., tetrazole or oxadiazole) to improve metabolic stability.
- 3D-QSAR Models : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with activity data .
Q. What methodologies address discrepancies in biological assay reproducibility?
- Assay Standardization : Include positive controls (e.g., known inhibitors) and normalize data to cell viability metrics.
- Data Contradiction Analysis : Use Bland-Altman plots to evaluate inter-lab variability in IC₅₀ measurements.
- Meta-Analysis : Aggregate results from multiple studies (e.g., binding vs. functional assays) to identify outliers and refine mechanistic hypotheses .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield Range |
|---|---|---|---|
| Condensation | 2-fluorobenzaldehyde, BF₃·Et₂O, DCM, 0°C → RT | TLC (Hexane:EtOAc 3:1) | 60–75% |
| Esterification | Thiophene-2-carboxylic acid, EDCI, DMAP, DMF | HPLC (C18 column) | 50–65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
